molecular formula C15H21N3O4S B5416247 N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

カタログ番号 B5416247
分子量: 339.4 g/mol
InChIキー: HCCUIBBHKVEMJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nafamostat mesylate was first synthesized in Japan in the 1970s and has since been used as an anticoagulant and anti-inflammatory agent in several clinical settings. It has been shown to inhibit various serine proteases, including thrombin, trypsin, and plasmin, and has potential applications in the treatment of various diseases, including sepsis, acute pancreatitis, and cancer.

作用機序

Nafamostat mesylate inhibits serine proteases by forming a covalent bond with the active site of the enzyme. It has been shown to inhibit various serine proteases, including thrombin, trypsin, and plasmin. By inhibiting these enzymes, Nafamostat mesylate can prevent the formation of blood clots and reduce inflammation.
Biochemical and Physiological Effects:
Nafamostat mesylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of platelets and the formation of blood clots. It also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, it has been shown to have anti-tumor effects by inhibiting tumor growth and metastasis.

実験室実験の利点と制限

Nafamostat mesylate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. It is also readily available and relatively inexpensive. However, one limitation is that it can inhibit multiple serine proteases, which can make it difficult to determine the specific effects of the compound. Additionally, it can have off-target effects, which can complicate data interpretation.

将来の方向性

There are several future directions for the study of Nafamostat mesylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to study its effects on specific serine proteases to better understand its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of Nafamostat mesylate for different clinical applications.
In conclusion, Nafamostat mesylate is a synthetic serine protease inhibitor that has potential therapeutic applications in the treatment of various diseases. It has a well-established mechanism of action and has been extensively studied. However, further research is needed to fully understand its effects and potential clinical applications.

合成法

The synthesis of Nafamostat mesylate involves the reaction of 6-amidino-2-naphthol with 3-chloro-1-(methylsulfonyl) piperidine to form Nafamostat. Nafamostat is then treated with methanesulfonic acid to form Nafamostat mesylate.

科学的研究の応用

Nafamostat mesylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anticoagulant effects and has been used in the treatment of sepsis, acute pancreatitis, and disseminated intravascular coagulation. It has also shown promise in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.

特性

IUPAC Name

N-(3-acetamidophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)16-13-6-3-7-14(9-13)17-15(20)12-5-4-8-18(10-12)23(2,21)22/h3,6-7,9,12H,4-5,8,10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCUIBBHKVEMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。